

A Comparative Spectroscopic Guide: 3-Bromo-2-nitrobenzaldehyde and Its Structural Analogs

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Compound of Interest

Compound Name: **3-Bromo-2-nitrobenzaldehyde**

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Introduction: The Spectroscopic Fingerprint in Drug Discovery

In the intricate world of medicinal chemistry and drug development, the unambiguous structural confirmation of novel organic molecules is a foundational pillar of scientific rigor. Substituted benzaldehydes, such as **3-Bromo-2-nitrobenzaldehyde**, serve as versatile scaffolds and key intermediates in the synthesis of a wide array of pharmaceutical compounds. Their precise substitution pattern dictates their reactivity and biological activity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential "fingerprint" to verify molecular structure, assess purity, and guide synthetic strategy.

This technical guide offers an in-depth comparative analysis of the spectral data for **3-Bromo-2-nitrobenzaldehyde**. To provide a clear context for understanding the influence of its specific substitution pattern, we will compare its spectral characteristics with those of structurally related compounds: the singularly substituted 2-nitrobenzaldehyde and 3-bromobenzaldehyde, and the isomeric 4-bromo-2-nitrobenzaldehyde. This comparative approach illuminates how the electronic nature and position of the bromo and nitro substituents orchestrate distinct and predictable changes in the spectral output.

Molecular Structures Under Investigation

A clear visualization of the molecular architecture is essential for interpreting the subsequent spectral data. The interplay between the electron-withdrawing aldehyde (-CHO), the strongly electron-withdrawing nitro (-NO₂) group, and the moderately electron-withdrawing but bulky bromo (-Br) group defines the unique electronic and steric environment of each molecule.

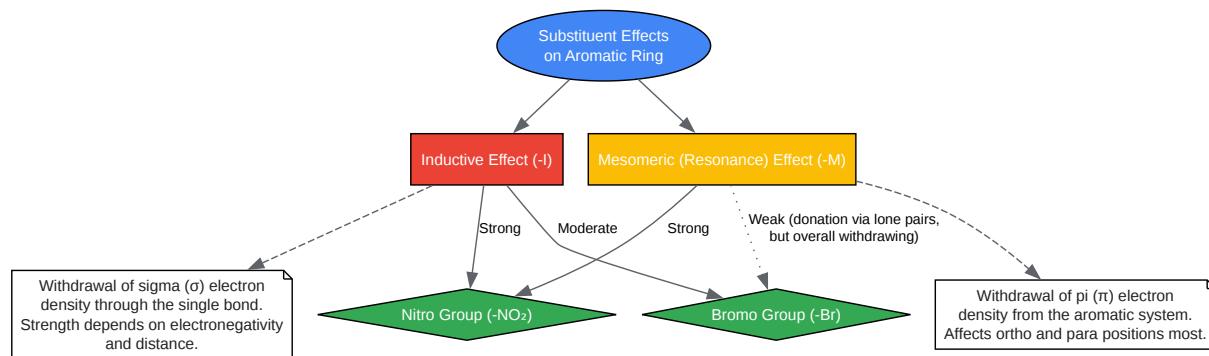
Figure 1. Chemical structures of the primary compound and its selected analogs.

Part 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of ¹H (proton) and ¹³C nuclei. The chemical shift (δ) is highly sensitive to the electron density around a nucleus. Electron-withdrawing groups (EWGs) like -NO₂ and -Br decrease electron density, "deshielding" the nuclei and shifting their resonance signals to a higher frequency (downfield).^[1] This effect is the cornerstone of our comparative analysis.

Causality of Substituent Effects in NMR

The observed chemical shifts are a direct consequence of the electronic influence exerted by the substituents on the aromatic ring. Both the nitro and bromo groups are electron-withdrawing, but they operate through different mechanisms, which can be visualized as follows:



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Figure 2. Key electronic effects influencing NMR chemical shifts.

¹H NMR Data Comparison

The aldehyde proton (-CHO) and the aromatic protons provide rich diagnostic information. The proximity and nature of the substituents create unique chemical shifts and splitting patterns for each compound.

Table 1: Comparative ¹H NMR Spectral Data (Chemical Shifts δ in ppm)

Compound	Aldehyde-H (s)	Aromatic-H (Multiplicity, J in Hz)
3-Bromo-2-nitrobenzaldehyde	~10.4	(Predicted) H4: ~8.1 (d), H5: ~7.6 (t), H6: ~8.0 (d)
2-Nitrobenzaldehyde	~10.42	~8.12 (d), 7.96 (d), 7.81 (t), 7.78 (t)
3-Bromobenzaldehyde	~9.92	~7.95 (t), 7.77 (d), 7.69 (d), 7.39 (t)
4-Bromo-2-nitrobenzaldehyde	~10.3	~8.3 (d), ~8.0 (dd), ~7.8 (d)

Note: Data for 2-nitrobenzaldehyde and 3-bromobenzaldehyde compiled from various sources.

[2] Data for **3-Bromo-2-nitrobenzaldehyde** and 4-bromo-2-nitrobenzaldehyde are predicted based on additive substituent effects.

Interpretation:

- Aldehyde Proton: The aldehyde proton in 2-nitrobenzaldehyde and **3-bromo-2-nitrobenzaldehyde** is significantly deshielded (~10.4 ppm) compared to 3-bromobenzaldehyde (~9.9 ppm). This is due to the powerful through-space deshielding effect of the adjacent ortho-nitro group.[2]
- Aromatic Protons: In **3-bromo-2-nitrobenzaldehyde**, the proton at the C4 position, being ortho to the nitro group, is expected to be the most downfield. The proton at C6, ortho to the

aldehyde, will also be significantly downfield. The C5 proton, meta to both groups, will be the most upfield of the aromatic signals. This distinct pattern allows for clear differentiation from the other isomers.

¹³C NMR Data Comparison

¹³C NMR provides complementary information, detailing the electronic environment of the carbon skeleton.

Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shifts δ in ppm)

Compound	Carbonyl-C (C=O)	Aromatic-C
3-Bromo-2-nitrobenzaldehyde	~188	(Predicted) C1: ~132, C2: ~150, C3: ~125, C4: ~136, C5: ~129, C6: ~133
2-Nitrobenzaldehyde	189.2	151.7, 134.5, 131.9, 130.6, 128.3, 124.5
3-Bromobenzaldehyde	190.5	137.8, 137.1, 132.1, 130.5, 128.2, 123.2
4-Bromo-2-nitrobenzaldehyde	188.9	151.0, 136.2, 134.1, 131.5, 128.0, 125.3

Note: Data compiled from various sources.[3] Data for **3-Bromo-2-nitrobenzaldehyde** is predicted.

Interpretation:

- Carbonyl Carbon: The chemical shift of the aldehyde carbon is relatively consistent across the nitro-substituted compounds, appearing slightly upfield compared to 3-bromobenzaldehyde.
- Aromatic Carbons: The carbons directly attached to the electron-withdrawing substituents (C-NO₂ and C-Br) show characteristic shifts. In **3-bromo-2-nitrobenzaldehyde**, the C2 carbon bearing the nitro group is predicted to be the most deshielded aromatic carbon,

appearing significantly downfield. The C3 carbon attached to the bromine will also be clearly identifiable.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The positions of key absorption bands, particularly the carbonyl (C=O) and nitro (N-O) stretches, are diagnostic for these compounds. Electron-withdrawing substituents attached to a carbonyl group tend to increase the C=O stretching frequency due to the inductive effect.

Table 3: Comparative IR Spectral Data (Key Frequencies in cm^{-1})

Compound	C=O Stretch	N-O Asymmetric Stretch	N-O Symmetric Stretch	C-Br Stretch
3-Bromo-2-nitrobenzaldehyde	~1710-1720	~1530-1540	~1350-1360	~650-700
2-Nitrobenzaldehyde	~1712	~1535	~1355	-
3-Bromobenzaldehyde	~1705	-	-	~660
4-Bromo-2-nitrobenzaldehyde	~1715	~1530	~1350	~680

Note: Data compiled from various sources and predicted values for the primary compound.

Interpretation: The presence of the strongly electron-withdrawing nitro group ortho to the aldehyde in **3-bromo-2-nitrobenzaldehyde** is expected to increase the C=O stretching frequency compared to 3-bromobenzaldehyde. The spectrum will be characterized by three strong, diagnostic peaks: the C=O stretch, and the asymmetric and symmetric stretches of the

N-O bonds. The C-Br stretch appears in the fingerprint region and confirms the presence of the halogen.

Part 3: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. For brominated compounds, the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance, results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

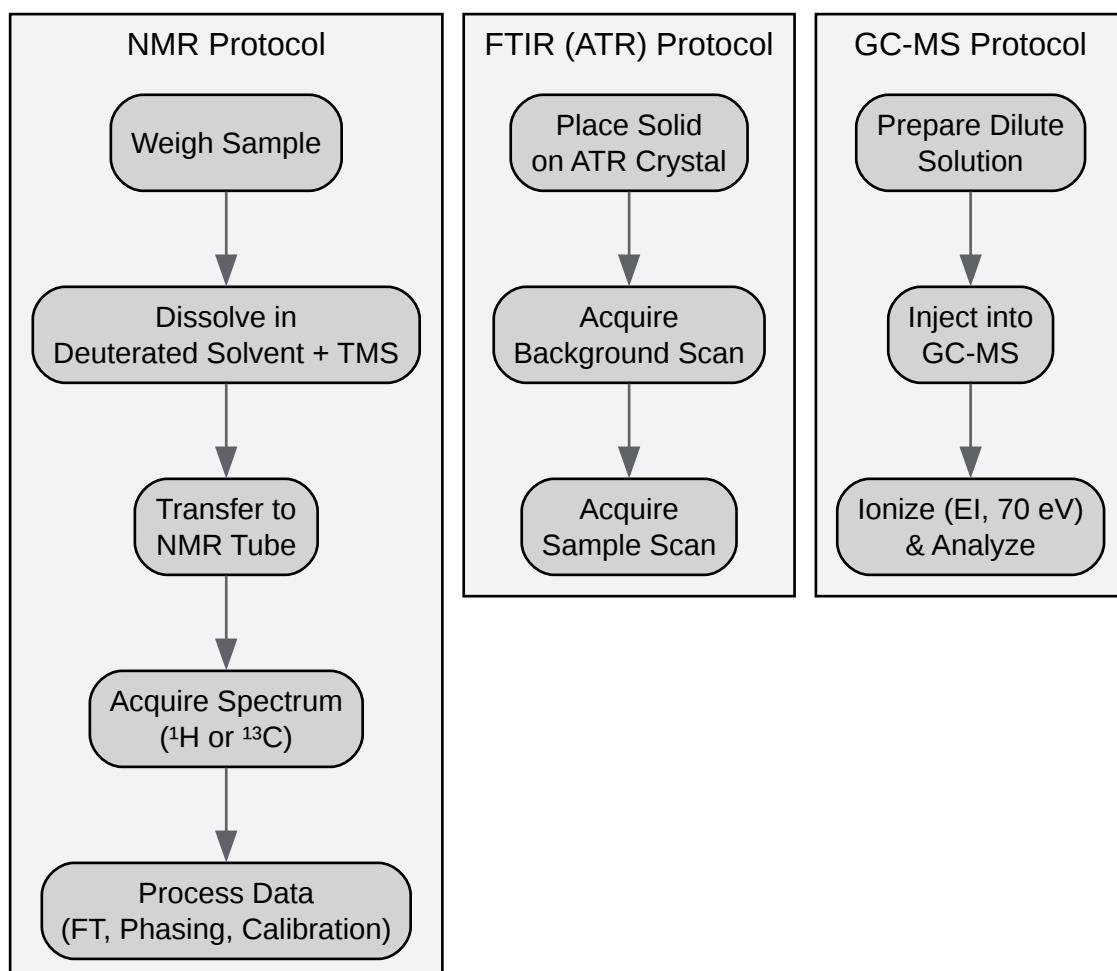
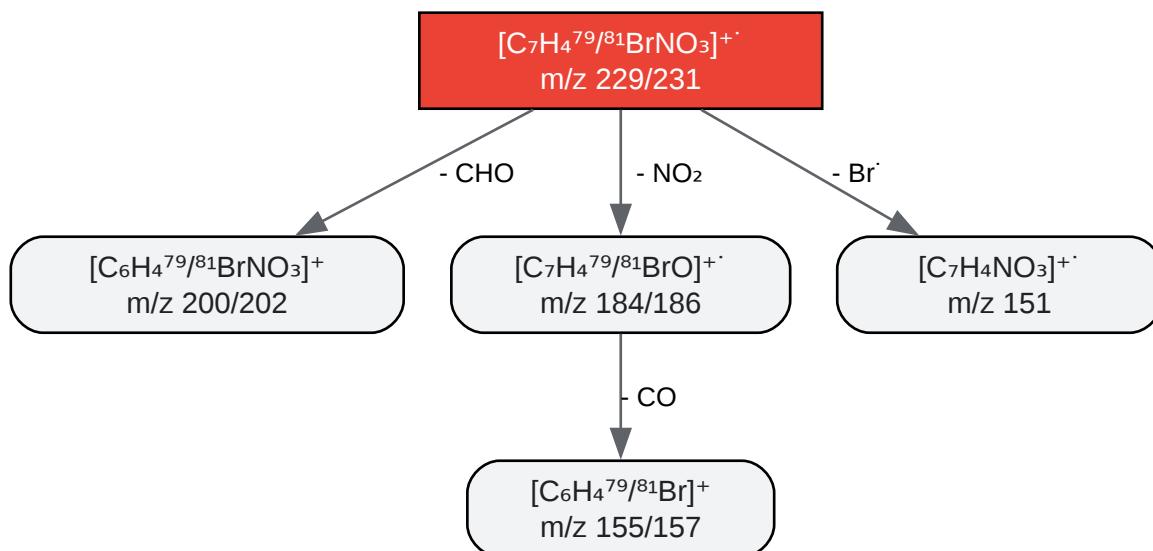
Table 4: Comparative Mass Spectrometry Data (Key m/z Ratios)

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
3-Bromo-2-nitrobenzaldehyde	<chem>C7H4BrNO3</chem>	230.02	229/231 (M ⁺), 200/202 (M-CHO) ⁺ , 184/186 (M-NO ₂) ⁺ , 151 (M-Br) ⁺
2-Nitrobenzaldehyde	<chem>C7H5NO3</chem>	151.12	151 (M ⁺), 121 (M-NO) ⁺ , 105 (M-NO ₂) ⁺ , 93, 77
3-Bromobenzaldehyde	<chem>C7H5BrO</chem>	185.02	184/186 (M ⁺), 183/185 (M-H) ⁺ , 155/157 (M-CHO) ⁺ , 76 (M-Br-CO) ⁺
4-Bromo-2-nitrobenzaldehyde	<chem>C7H4BrNO3</chem>	230.02	229/231 (M ⁺), 200/202 (M-CHO) ⁺ , 184/186 (M-NO ₂) ⁺ , 151 (M-Br) ⁺

Note: Fragmentation patterns are predicted based on established principles.

Interpretation: The mass spectrum of **3-bromo-2-nitrobenzaldehyde** is immediately distinguishable by its molecular ion peaks at m/z 229 and 231, with nearly equal intensity. This

doublet is the definitive signature of a molecule containing one bromine atom. Key fragmentation pathways would involve the loss of the aldehyde group (-29 amu), the nitro group (-46 amu), or the bromine atom (-79/-81 amu), each providing further structural confirmation.

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